Lactococcin G-a
Description
Overview of Ribosomally Synthesized Antimicrobial Peptides in Bacterial Defense Systems
Bacteria produce a diverse array of antimicrobial peptides through ribosomal synthesis, which serve as crucial components of their defense mechanisms against competing microorganisms. mdpi.compreprints.orgfrontiersin.org These peptides, known as bacteriocins, are genetically encoded and play a vital role in microbial ecology by mediating interactions between different bacterial strains and species. frontiersin.orgcellmolbiol.org Unlike many conventional antibiotics, bacteriocins can exhibit a narrow spectrum of activity, targeting specific bacterial pathogens. mdpi.compreprints.org Their primary function is to kill or inhibit the growth of closely related bacterial species, thereby providing a competitive advantage to the producer organism. frontiersin.org
The synthesis of these peptides occurs on the ribosome, followed by post-translational modifications in some cases, which can enhance their stability and activity. nih.gov The genetic determinants for bacteriocin (B1578144) production are often located on plasmids or within the bacterial chromosome. mdpi.com The mechanism of action for many bacteriocins involves interaction with the cell membrane of target bacteria, leading to pore formation, disruption of the membrane potential, and ultimately, cell death. mdpi.compreprints.orgoup.com
Classification of Bacteriocins: Emphasizing Class IIb Two-Peptide Bacteriocins
Bacteriocins are broadly classified into several classes based on their structure, molecular weight, and post-translational modifications. mdpi.com A primary distinction is made between Class I bacteriocins, which are heavily post-translationally modified peptides known as lantibiotics, and Class II bacteriocins, which are small, heat-stable, and largely unmodified peptides. jmb.or.krnih.gov
Class II bacteriocins are further subdivided into several subclasses. nih.gov Among these, Class IIb bacteriocins are distinguished as two-peptide bacteriocins. nih.govoup.compjmonline.org
Class IIb bacteriocins are unique in that their antimicrobial activity requires the synergistic action of two distinct peptides, often referred to as the alpha (α) and beta (β) peptides. mdpi.compjmonline.orgnih.gov These complementary peptides are typically encoded by adjacent genes within the same operon. nih.govnih.gov Individually, each peptide exhibits little to no antimicrobial activity; however, when combined in roughly equal amounts, they display potent bactericidal effects. nih.govpjmonline.orgnih.gov
Structurally, the two peptides of a Class IIb bacteriocin are synthesized as precursors with N-terminal leader sequences of the double-glycine type. nih.govnih.gov These leader peptides are cleaved off during the secretion process by a dedicated ABC transporter system. nih.govmdpi.com The mature peptides often fold into amphiphilic α-helical structures, which are crucial for their interaction with and insertion into the membranes of target cells. jst.go.jpresearchgate.net This interaction leads to membrane permeabilization and the leakage of essential ions and molecules, culminating in cell death. oup.comnih.govnih.govresearchgate.net A common feature in many Class IIb bacteriocins is the presence of GxxxG-like motifs, which are thought to facilitate the helix-helix interactions between the two peptides within the target cell membrane. nih.govnih.gov
| Characteristic | Description |
| Composition | Consists of two distinct complementary peptides (α and β). mdpi.compjmonline.orgnih.gov |
| Activity | Requires the synergistic action of both peptides for optimal antimicrobial effect. nih.govpjmonline.orgnih.gov |
| Synthesis | Produced as pre-peptides with double-glycine type leader sequences. nih.govnih.gov |
| Secretion | Processed and secreted by a dedicated ABC transporter. nih.govmdpi.com |
| Structure | Mature peptides often form amphiphilic α-helices. jst.go.jpresearchgate.net |
| Mechanism | Induce pore formation and membrane leakage in target cells. oup.comnih.govnih.govresearchgate.net |
| Key Motif | Often contain GxxxG-like motifs for helix-helix interaction. nih.govnih.gov |
Lactococcin G was the first two-peptide bacteriocin to be isolated and characterized in 1992, making it a seminal discovery in the field. nih.govnih.gov It is produced by certain strains of Lactococcus lactis. nih.gov Lactococcin G consists of two peptides: Lactococcin G-alpha (LcnG-α) and Lactococcin G-beta (LcnG-β). nih.govrcsb.org
Lactococcin G-a, the alpha peptide, is a 39-amino-acid peptide. nih.govnovoprolabs.comebi.ac.uk Its structure, as determined by NMR spectroscopy, reveals the presence of α-helical regions, consistent with the characteristics of Class IIb bacteriocins. rcsb.org Specifically, LcnG-α possesses an N-terminal α-helix and a less defined C-terminal α-helix. rcsb.org The synergistic action of this compound and Lactococcin G-b is essential for their antimicrobial activity. pjmonline.org Research has identified the undecaprenyl pyrophosphate phosphatase (UppP), an enzyme involved in cell wall synthesis, as the receptor for Lactococcin G in target bacteria. researchgate.net This discovery was significant as it was the first identification of a receptor for a Class IIb bacteriocin. researchgate.net
The study of this compound and its partner peptide has provided a foundational model for understanding the structure, function, and mode of action of the entire Class IIb bacteriocin family. nih.govnih.gov
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GTWDDIGQGIGRVAYWVGKALGNLSDVNQASRINRKKKH |
Origin of Product |
United States |
Genetic Determinants and Biosynthetic Pathways of Lactococcin G a
Genomic Organization of Lactococcin G-a Biosynthetic Gene Clusters
The genetic determinants for Lactococcin G production are typically located on a plasmid and organized in a dedicated operon. researchgate.net A typical gene cluster for a class IIb bacteriocin (B1578144) like Lactococcin G comprises five to eight genes. mdpi.com This includes the structural genes for the two peptides, a gene for a specific immunity protein, and genes encoding the transport machinery required for processing and secretion. mdpi.com
The complete sequence of the lactococcin G operon has been determined, and its genetic organization is well-characterized (GenBank accession no. FJ938036). nih.gov The arrangement of these genes is crucial for the coordinated expression and function of all components necessary for bacteriocin production and self-protection.
Genes Encoding Lcn-α and Lcn-β Precursor Peptides
The Lactococcin G bacteriocin is composed of two peptides, Lcn-α and Lcn-β. nih.gov The gene encoding the Lcn-α peptide gives rise to a 39-residue peptide, while the gene for Lcn-β encodes a 35-residue peptide. nih.gov However, other sources indicate lengths of 37 and 35 amino acids for Lcn-α and Lcn-β, respectively. sci-hub.se These peptides are synthesized as inactive precursors, each with an N-terminal leader sequence. nih.gov The genes for these two peptides are located adjacent to each other within the gene cluster. nih.gov
Data Table: Lactococcin G Precursor Peptides
| Peptide | Gene (Putative) | Mature Peptide Length (amino acids) | Precursor Form |
|---|---|---|---|
| Lactococcin G-α (Lcn-α) | lcgA | 39 nih.gov or 37 sci-hub.se | Contains N-terminal leader sequence nih.gov |
Genes Encoding Dedicated ATP-Binding Cassette (ABC) Transporters and Accessory Proteins for Maturation and Export
The maturation and secretion of the Lactococcin G peptides are handled by a dedicated ATP-binding cassette (ABC) transporter and an accessory protein. mdpi.comasm.org The gene lagD encodes the ABC transporter responsible for processing and exporting Lactococcin G. omu.edu.tr This type of transporter is a bifunctional protein, possessing both a proteolytic domain and a transport domain. asm.orgomu.edu.tr
The N-terminal domain of the LagD transporter contains the proteolytic activity required to cleave the leader peptides from the precursor bacteriocins. asm.orgnih.gov The C-terminal domain contains the ATP-binding cassette that powers the transport of the mature peptides across the cell membrane. mdpi.com An accessory protein, encoded by a gene within the same cluster, is also essential for the proper translocation of the mature bacteriocin. asm.org
Genes Encoding Specific Self-Immunity Proteins (e.g., lagC)
To protect itself from the antimicrobial action of its own bacteriocin, the producing strain synthesizes a specific immunity protein. In the case of Lactococcin G, this function is performed by the LagC protein, encoded by the lagC gene. nih.govnih.gov The lagC gene is located downstream of the structural genes for Lcn-α and Lcn-β. nih.gov
The LagC protein is a membrane-associated protein, predicted to have four transmembrane domains. mdpi.comcore.ac.uk It is 110 amino acids in length. nih.govcore.ac.uk The immunity protein provides protection by specifically recognizing the Lactococcin G bacteriocin. mdpi.com Studies have shown that the functionality of the immunity protein can also depend on cellular components of the host, suggesting an interaction with the bacteriocin's cellular receptor. nih.gov
Molecular Mechanisms of this compound Biosynthesis
The biosynthesis of this compound is a multi-step process that begins with the ribosomal synthesis of precursor peptides and culminates in the secretion of the active, mature bacteriocin.
Ribosomal Synthesis of Pre-Peptides
Like other bacteriocins, Lactococcin G peptides are synthesized on the ribosomes as biologically inactive pre-peptides. researchgate.netmdpi.comnih.gov These pre-peptides consist of an N-terminal leader sequence attached to the C-terminal pro-peptide, which will become the mature bacteriocin. nih.gov The leader peptide serves to keep the bacteriocin inactive intracellularly, preventing any harm to the producer cell. nih.gov
The α and β pre-peptides of Lactococcin G are encoded by their respective genes within the biosynthetic gene cluster. nih.govfrontiersin.org Following translation, these pre-peptides are directed to the dedicated transport machinery for processing and export. omu.edu.tr
N-Terminal Leader Sequence Recognition and Processing (e.g., Double-Glycine Motif Cleavage)
A key feature of class II bacteriocin precursors, including those for Lactococcin G, is the presence of a conserved double-glycine motif (or a similar G-G/A/S motif) at the C-terminal end of the leader peptide. mdpi.comncsu.eduasm.org This motif acts as a recognition site for the processing enzyme. ncsu.edu
The N-terminal proteolytic domain of the dedicated ABC transporter, LagD, recognizes this double-glycine motif and cleaves the leader peptide off. asm.orgnih.gov This cleavage event is a crucial step in the maturation process, converting the inactive pre-peptide into the active bacteriocin. nih.gov The processing is tightly coupled with the export of the mature peptides out of the cell, a process energized by ATP hydrolysis by the transporter's C-terminal domain. mdpi.comasm.org
Data Table: Key Genes in this compound Biosynthesis
| Gene | Protein Product | Function |
|---|---|---|
| lcgA (putative) | Pre-Lactococcin G-α | Precursor of the α peptide nih.gov |
| lcgB (putative) | Pre-Lactococcin G-β | Precursor of the β peptide nih.gov |
| lagD | ABC Transporter | Maturation (leader peptide cleavage) and export of Lcn-α and Lcn-β omu.edu.trnih.gov |
Translocation and Secretion Pathways
The secretion of this compound from the producer cell is a specialized process that does not utilize the general secretory (Sec) pathway commonly employed for protein export. oup.com Instead, it relies on a dedicated ATP-binding cassette (ABC) transporter system encoded within its own gene cluster. mdpi.comasm.org This system is responsible for both the processing and translocation of the two peptides, LagAα and LagAβ, that constitute the active bacteriocin.
The primary components of this secretion machinery are the proteins LagD and LagE. core.ac.uk LagD is a large, multidomain protein that functions as the ABC transporter. core.ac.ukuniprot.org It performs a crucial dual role. The N-terminal domain of LagD possesses peptidase activity, specifically cleaving the N-terminal leader sequences from the precursor peptides. asm.orguniprot.org This cleavage occurs at a conserved double-glycine motif, which acts as a recognition signal for processing. asm.org Concurrently, the C-terminal domain of LagD, which contains a conserved ATP-binding cassette, hydrolyzes ATP to power the translocation of the now-mature LagAα and LagAβ peptides across the cytoplasmic membrane. nih.gov
The lagE gene encodes an accessory protein that is also believed to be essential for efficient secretion. core.ac.uk While the precise function of accessory proteins like LagE can vary, they are generally thought to assist the ABC transporter in the export process, potentially by stabilizing the transport complex or facilitating its interaction with the bacteriocin precursors. mdpi.com This dedicated transport system, combining proteolytic processing with export, ensures that the active, and potentially harmful, bacteriocin is only released outside the producer cell. asm.org
| Component | Gene | Function |
| ABC Transporter | lagD | Contains an N-terminal peptidase domain for leader peptide cleavage and a C-terminal ATPase domain for energizing translocation across the cell membrane. asm.orguniprot.org |
| Accessory Protein | lagE | Assists the LagD transporter in the efficient secretion of the mature bacteriocin peptides. mdpi.comcore.ac.uk |
Genetic Diversity and Expression in Producer Organisms
Characterization of Native this compound Producing Strains (e.g., Lactococcus lactis)
This compound is naturally produced by specific strains of the lactic acid bacterium Lactococcus lactis. nih.gov A well-characterized producer strain is Lactococcus lactis LMGT-2081. nih.gov In these native producers, the genetic determinants for this compound production are organized into a compact gene cluster, or operon. core.ac.uknih.gov This ensures the coordinated expression of all components necessary for bacteriocin activity and self-protection.
The Lactococcin G operon typically contains a set of five key genes arranged in the same orientation: core.ac.uknih.gov
lagAα and lagAβ : The structural genes encoding the two precursor peptides that, after processing and secretion, combine to form the active bacteriocin.
lagC : This gene encodes the immunity protein, which protects the producer cell from the antimicrobial action of its own this compound. nih.gov
lagD and lagE : These genes encode the dedicated ABC transporter and its accessory protein, respectively, which are responsible for processing and secreting the bacteriocin peptides. core.ac.ukuniprot.org
The organization of these genes into an operon allows for their regulation as a single transcriptional unit. This genetic linkage is a hallmark of bacteriocin production systems in many bacteria, ensuring that the immunity protein is always produced alongside the bacteriocin, a critical feature for cell survival.
Heterologous Expression Systems and Genetic Manipulation for Investigating Production
Investigating the production and function of this compound has been greatly facilitated by the use of heterologous expression systems. core.ac.uk This involves transferring the this compound gene cluster, or parts of it, into a non-producing host organism. Such genetic manipulation allows for the study of the bacteriocin's properties in a controlled genetic background, away from other potentially interfering factors present in the native producer.
A key principle enabling this approach is the conserved nature of the secretion signals and machinery among class II bacteriocins. asm.orgoup.com The double-glycine-type leader peptides and their corresponding ABC transporters share significant homology, which can lead to a degree of "promiscuity" in the transport system. asm.orgpnas.org This means that the transport machinery of one bacteriocin can sometimes recognize and secrete a different, but related, bacteriocin. oup.compnas.org
Researchers have exploited this by creating chimeric genes, for example, by fusing the leader peptide of one bacteriocin to the mature peptide of another to direct its secretion in a specific host. asm.org For this compound, heterologous expression in controlled hosts like non-producing Lactococcus lactis strains or even other lactic acid bacteria like Lactobacillus sakei has been used. nih.gov These systems are invaluable for:
Confirming the function of individual genes within the operon through knockout or complementation studies.
Producing modified or hybrid versions of the bacteriocin peptides to probe structure-activity relationships. nih.gov
Analyzing the specificity and mechanics of the LagD/LagE transport system. core.ac.uk
The ability to manipulate the genetic determinants of this compound in heterologous hosts remains a powerful tool for fundamental research into its biosynthesis and mode of action. core.ac.uk
Structural Biology and Structure Function Relationships of Lactococcin G a
Quaternary Structure of the Functional Lcn-α/Lcn-β Heterodimer
The functional form of Lactococcin G is a heterodimer composed of the LcnG-α and LcnG-β peptides. nih.gov For potent antimicrobial effect, both peptides must be present, indicating they function together as a single entity. nih.gov The genes encoding these two peptides are located adjacent to each other on the same operon, ensuring their production in roughly equal amounts. asm.org This genetic linkage, along with the presence of a single immunity gene for the bacteriocin (B1578144), supports the concept of a functional partnership between the two peptides. nih.govasm.org
Studies involving hybrid combinations of Lactococcin G peptides with those of another two-peptide bacteriocin, Enterocin (B1671362) 1071, have provided insights into the specificity of the α and β peptide interactions. nih.gov For instance, the hybrid of Ent-α and Lcn-β is highly potent, suggesting they can form a functional antimicrobial unit. nih.gov Conversely, the Lcn-α and Ent-β combination displays low potency, indicating suboptimal interaction. nih.gov These findings underscore the importance of specific intermolecular contacts for the formation of a fully active heterodimer.
Elucidation of Key Structural Motifs Mediating Inter-Peptide and Peptide-Membrane Interactions (e.g., GxxxG Motifs)
The sequences of both LcnG-α and LcnG-β contain GxxxG motifs, which are known to facilitate helix-helix interactions within membrane proteins. nih.govmdpi.com LcnG-α possesses two such motifs: G⁷xxxG¹¹ and G¹⁸xxxG²². nih.gov LcnG-β has one G¹⁸xxxG²² motif. nih.gov
Site-directed mutagenesis studies have been instrumental in elucidating the roles of these motifs. nih.gov Altering the glycine (B1666218) residues at positions 7 and 11 in the G⁷xxxG¹¹ motif of LcnG-α to larger residues was highly detrimental to its activity, while smaller residues were tolerated. nih.gov This suggests that the G⁷xxxG¹¹ motif in LcnG-α is crucial for the interaction with LcnG-β, allowing the two peptides to form a parallel transmembrane helix-helix structure. nih.gov Similar results were obtained for the G¹⁸xxxG²² motif in LcnG-β, reinforcing the idea of a specific helix-helix interaction between the α and β peptides in this region. nih.govnih.gov In contrast, mutations in the G¹⁸xxxG²² motif of LcnG-α were well-tolerated, indicating it is likely not involved in these critical inter-peptide interactions. nih.gov
The presence and proper conformation of these GxxxG motifs are therefore essential for the assembly of the functional heterodimer within the target cell membrane.
Conformational Changes and Membrane Integration Dynamics during Antimicrobial Action
Lactococcin G peptides exhibit conformational flexibility, adopting α-helical structures in membrane-mimicking environments. mdpi.com Circular dichroism (CD) studies have shown that in the presence of liposomes, the α and β peptides induce additional α-helical structuring in each other. nih.gov This indicates an interaction between the two peptides that is prompted by contact with the target membrane, leading to the formation of an amphiphilic α-helical complex. nih.govpdbj.org
The proposed model for the action of Lactococcin G involves the formation of a transmembrane parallel helix-helix structure by LcnG-α and LcnG-β. nih.gov This structure is thought to involve approximately 20 residues from each peptide. nih.gov The tryptophan-rich N-terminal part of LcnG-β is positioned in the outer membrane interface, while the cationic C-terminal end of LcnG-α is located inside the cell. nih.gov This arrangement leads to the permeabilization of the target cell membrane, resulting in the dissipation of the proton motive force and ultimately, cell death. nih.govfrontiersin.org
Advanced Methodologies for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Circular Dichroism Spectroscopy)
The three-dimensional structures of LcnG-α and LcnG-β have been determined using advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy. pdbj.orginnocua.net
NMR spectroscopy, particularly in the presence of dodecylphosphocholine (B1670865) (DPC) micelles and trifluoroethanol (TFE) which mimic a membrane environment, has provided detailed structural information. pdbj.org In DPC, LcnG-α was shown to have an N-terminal α-helix (residues 3-21) and a less defined C-terminal α-helix (residues 24-34). pdbj.org The structure was similar in TFE. pdbj.org For LcnG-β in DPC, an N-terminal α-helix (residues 6-19) was observed, while the C-terminal region appeared largely unstructured. pdbj.org However, in TFE, a well-defined α-helix formed in the C-terminal region of LcnG-β. pdbj.org
CD spectroscopy has been crucial in studying the conformational changes of the peptides upon interaction with membranes. nih.gov These studies have demonstrated that both peptides become more α-helical in membrane-like conditions and that they mutually induce α-helical structures in each other upon interaction in the presence of liposomes. nih.govmdpi.com
The following table provides a summary of the structural features of LcnG-α determined by NMR spectroscopy.
| Feature | Residues | Secondary Structure | Environment |
| N-terminal helix | 3-21 | α-helix | DPC/TFE |
| C-terminal helix | 24-34 | α-helix (less defined) | DPC/TFE |
| G⁷xxxG¹¹ motif | 7-11 | Within N-terminal helix | DPC/TFE |
| G¹⁸xxxG²² motif | 18-22 | Flexible region between helices | DPC/TFE |
Molecular Mechanism of Action of Lactococcin G a
Detailed Processes of Target Bacterial Cell Membrane Permeabilization
The primary mode of action of Lactococcin G involves the permeabilization of the target bacterial cell membrane. nih.gov This process is a multi-step event initiated by the binding of the bacteriocin (B1578144) peptides to the cell surface, followed by the formation of pores that disrupt essential cellular functions. nih.govnih.gov
The two peptides of Lactococcin G, a and b, can independently and stably bind to the surface of target cells. nih.gov Even after one peptide binds and the cells are washed, the subsequent addition of the complementary peptide can still induce bactericidal activity. nih.gov This suggests that each peptide can interact with the cell membrane on its own, creating a "primed" state for the action of the other. The binding is specific, as Lactococcin G does not affect the membranes of all bacteria, indicating a receptor-mediated interaction. nih.gov The specificity of many bacteriocins is due to their unique amino acid sequences, which allow for precise recognition of and binding to specific receptors on the bacterial cell membrane. portlandpress.com
The synergistic action of both Lactococcin G-a and Lactococcin G-b peptides is essential for the formation of pores in the cytoplasmic membrane of the target cell. nih.govnih.govinnovareacademics.in Neither peptide alone is sufficient to cause this effect. nih.gov The complex formed by the a and b peptides creates transmembrane pores that are specifically permeable to monovalent cations. nih.gov These pores disrupt the integrity of the cell membrane, leading to the leakage of intracellular components. innovareacademics.in The structure of this compound in the presence of dodecylphosphocholine (B1670865) (DPC) micelles reveals an N-terminal a-helix and a less defined C-terminal a-helix. pdbj.org It is postulated that the a and b peptides have a parallel orientation and interact through helix-helix interactions. pdbj.org
The pores formed by Lactococcin G are not indiscriminate; they exhibit selectivity for certain ions. Specifically, these channels facilitate the rapid efflux of potassium ions (K+) from the cytoplasm. nih.govnih.gov This selective permeability to monovalent cations, and particularly potassium, leads to a dissipation of the transmembrane electrical potential (ΔΨ). nih.govnih.govnih.gov However, the transmembrane pH gradient (ΔpH) is not dissipated, indicating that the pores are not permeable to protons. nih.govnih.gov The rate of potassium efflux is notably dependent on the extracellular pH, increasing significantly as the pH rises above 5.0. nih.gov
The dissipation of the membrane potential and the uncontrolled efflux of potassium ions have severe consequences for the cell's energy metabolism. The collapse of the membrane potential triggers a futile cycle of ATP-driven potassium uptake in an attempt to restore ionic balance. oup.com This continuous and unregulated activity of ATP-dependent potassium uptake systems leads to a rapid and dramatic depletion of the cell's ATP reserves. nih.govnih.govnih.gov The depletion of ATP, a critical energy currency, cripples essential cellular processes, including ATP-driven nutrient uptake, ultimately leading to cell death. nih.govfrontiersin.org
Selective Ion Flux and Membrane Potential Dissipation (e.g., Potassium Ion Efflux)
Identification and Functional Characterization of Target Receptors
The specificity of Lactococcin G's action strongly suggests the involvement of a specific receptor on the target cell membrane. nih.govmdpi.com Recent research has successfully identified and characterized this receptor, shedding light on the initial step of the bacteriocin's mechanism.
Through the analysis of Lactococcin G-resistant mutants of Lactococcus lactis, the membrane protein Undecaprenyl-Pyrophosphate Phosphatase (UppP), also known as BacA, has been identified as the specific receptor for Lactococcin G. researchgate.net All resistant mutants were found to have mutations in or near the uppP gene. researchgate.net UppP is an enzyme involved in the synthesis of peptidoglycan, a crucial component of the bacterial cell wall. researchgate.netnih.gov The receptor function of UppP was confirmed by expressing the L. lactis uppP gene in a non-sensitive bacterium, Streptococcus pneumoniae, which then became susceptible to Lactococcin G. researchgate.net This finding demonstrates that the presence of UppP on the cell surface is a key determinant of sensitivity to this bacteriocin. researchgate.netunit.no
Comparative Analysis with Other Bacteriocin Receptors (e.g., Mannose Phosphotransferase System)
Bacteriocins, antimicrobial peptides produced by bacteria, often exert their effects by targeting specific receptors on the surface of susceptible cells. A prominent example of such a receptor is the mannose phosphotransferase system (Man-PTS). oup.comnih.gov This system, primarily responsible for the uptake and phosphorylation of mannose and other sugars, serves as the target for a diverse range of bacteriocins, including the well-studied class IIa (pediocin-like) bacteriocins and certain class IId bacteriocins like lactococcin A. oup.comnih.govasm.orgnih.gov
The Man-PTS is a multi-protein complex consisting of four domains: IIA, IIB, IIC, and IID. nih.govasm.org The membrane-embedded components, IIC and IID, form a complex that is the direct binding site for these bacteriocins. nih.govasm.orgasm.org The interaction is highly specific, with subtle differences in the Man-PTS proteins determining the sensitivity of a bacterial strain to a particular bacteriocin. For instance, class IIa bacteriocins are recognized by an extracellular loop of the IIC component of the Man-PTS. asm.org This specificity explains why some bacteria are susceptible to certain bacteriocins while others are resistant. asm.orgasm.org
In contrast to bacteriocins that target the Man-PTS, the two-peptide bacteriocin Lactococcin G has been shown to utilize a different receptor. researchgate.net Research has identified the undecaprenyl-pyrophosphate phosphatase (UppP), an enzyme involved in the synthesis of the bacterial cell wall, as the receptor for Lactococcin G. researchgate.netmdpi.com This was discovered through the analysis of Lactococcin G-resistant mutants, which were found to have mutations in the uppP gene. researchgate.net The essential role of UppP as the receptor was further confirmed by demonstrating that expressing the Lactococcus lactis uppP gene in a non-sensitive bacterium, Streptococcus pneumoniae, rendered it susceptible to Lactococcin G. researchgate.net
This fundamental difference in receptor usage highlights the diverse evolutionary strategies employed by bacteriocins to kill target bacteria. While many converge on the essential Man-PTS, others, like Lactococcin G, have evolved to exploit other critical cellular components.
| Bacteriocin Class/Example | Receptor | Receptor Function |
| Class IIa (Pediocin-like) | Mannose Phosphotransferase System (Man-PTS) | Sugar uptake and phosphorylation oup.comnih.gov |
| Class IId (e.g., Lactococcin A) | Mannose Phosphotransferase System (Man-PTS) | Sugar uptake and phosphorylation nih.govasm.orgnih.govasm.org |
| Class IIb (Lactococcin G) | Undecaprenyl-pyrophosphate phosphatase (UppP) | Cell wall synthesis researchgate.netmdpi.com |
Synergistic Antimicrobial Effects in Multi-Component Systems
Lactococcin G is a class IIb bacteriocin, a group characterized by their requirement for two distinct peptides to achieve antimicrobial activity. oup.comoup.com The two peptides of Lactococcin G, termed Lactococcin G-α and Lactococcin G-β, act synergistically to form pores in the membranes of target bacteria. researchgate.netoup.com This pore formation leads to the dissipation of the cell's membrane potential and ultimately, cell death. mdpi.com The GxxxG motif, present in the helical domains of these peptides, is thought to facilitate the helix-helix interactions necessary for the formation of the active pore complex. mdpi.com
The synergistic nature of two-peptide bacteriocins is a key feature of their mode of action. oup.com The combination of the two peptides can result in a more potent and sometimes broader spectrum of activity than either peptide alone. oup.com This has been observed with Lactococcin G, where combining one of its peptides with a complementary peptide from another related bacteriocin, such as enterocin (B1671362) 1071, can still result in antimicrobial activity. mdpi.com
Bacterial Immunity and Resistance Mechanisms to Lactococcin G a
Molecular Basis of Self-Immunity in Producer Strains
Lactococcin G-a producing strains possess a dedicated immunity system to prevent self-intoxication. This system is centered around a specific immunity protein encoded by a gene located within the lactococcin G operon. nih.gov
Function of the Specific Immunity Protein LagC
The primary protein responsible for self-immunity to this compound is LagC. nih.govmdpi.com This membrane-associated protein, which contains four transmembrane domains, is encoded by the lagC gene found downstream of the structural genes for the two this compound peptides. nih.govmdpi.commdpi.com The expression of lagC confers a high level of protection against externally added this compound. nih.govnih.gov While the precise mechanism is still under investigation, it is proposed that LagC may interact directly with the this compound peptides and potentially with its cellular receptor, UppP, to prevent pore formation and subsequent cell death. mdpi.commdpi.comnih.gov The functionality of LagC appears to be dependent on other cellular components, as its protective effect can vary between different bacterial strains. nih.govasm.org
Recognition and Interaction Sites between this compound Peptides and LagC
Mutational studies have revealed that the LagC immunity protein recognizes specific regions on both peptides of the this compound bacteriocin (B1578144). mdpi.comnih.gov These crucial interaction sites are the N-terminal region of the Lactococcin G-α peptide (residues 1 to 13) and the C-terminal portion of the Lactococcin G-β peptide (residues 14 to 24). mdpi.comnih.govresearchgate.net Structural models suggest that these two regions are positioned adjacent to each other when the α and β peptides form a transmembrane helix-helix structure, providing a consolidated binding site for the LagC protein. nih.gov
Cross-Immunity and Specificity with Homologous Bacteriocins
The immunity protein LagC exhibits a degree of cross-immunity with homologous two-peptide bacteriocins. For instance, it can provide some protection against enterocin (B1671362) 1071, a bacteriocin with significant sequence similarity to this compound. nih.gov Similarly, the immunity protein for enterocin 1071, EntI, can confer resistance to this compound. nih.gov There is also reported cross-immunity between this compound and Lactococcin Q, another related bacteriocin, and their respective immunity proteins, LagC and LaqC. mdpi.comnih.gov However, this cross-protection is not always absolute and can be dependent on the bacterial strain, indicating a level of specificity in the interaction between the immunity protein and the bacteriocin. nih.gov For example, LagC provided significant protection against enterocin 1071 in an enterococcus strain but not in lactococcus strains. nih.govasm.org Conversely, neither LagC nor EntI offered protection against the unrelated two-peptide bacteriocin, plantaricin EF. nih.gov
Adaptive and Acquired Resistance Mechanisms in Target Bacteria
Target bacteria can develop resistance to this compound through various adaptive and acquired mechanisms, primarily involving genetic mutations that alter the cell envelope.
Genetic Alterations Leading to this compound Resistance
A primary mechanism for acquired resistance to this compound involves mutations in the gene uppP (also known as bacA). researchgate.net This gene encodes for undecaprenyl pyrophosphate phosphatase, a membrane protein integral to the peptidoglycan synthesis pathway. researchgate.net Studies have shown that a majority of this compound-resistant mutants of Lactococcus lactis harbor mutations within or near the uppP gene. researchgate.net These mutations can include frameshifts, the introduction of stop codons leading to a truncated protein, or point mutations in regulatory regions. researchgate.net The resulting alterations in the UppP protein prevent the bacteriocin from effectively targeting the cell. researchgate.net Interestingly, these genetic modifications that confer resistance to this compound often result in cross-resistance to the homologous bacteriocin, enterocin 1071. researchgate.net
Modifications in Cell Envelope Components and Surface Charge
Changes in the composition of the cell envelope are a key strategy for bacteria to resist antimicrobial peptides. While specific research on this compound is part of a broader understanding, general mechanisms in Gram-positive bacteria are relevant. These include modifications that alter the net surface charge of the cell, making it more cationic and thus repelling the positively charged bacteriocin molecules. A common modification is the D-alanylation of teichoic acids, a process controlled by the dlt operon, which reduces the negative charge of the cell wall. mdpi.comfrontiersin.org Another mechanism involves the lysinylation of membrane phosphatidylglycerol by the MprF protein, which also increases the positive charge of the membrane. frontiersin.org While not yet specifically demonstrated for this compound resistance, these types of modifications in cell envelope components are established mechanisms of resistance against other cationic antimicrobial peptides and are likely to play a role. frontiersin.orgoup.com
Downregulation or Structural Changes of the Target Receptor (UppP)
Resistance to the two-peptide bacteriocin this compound in bacteria, particularly in Lactococcus lactis, is significantly associated with modifications to its target receptor, undecaprenyl pyrophosphate phosphatase (UppP). researchgate.netnih.gov This membrane protein is involved in the recycling of undecaprenyl pyrophosphate, a crucial step in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall. researchgate.netnih.gov Alterations that either reduce the expression of the uppP gene or change the structure of the UppP protein can prevent or hinder the binding of this compound, thereby conferring resistance.
Research involving the generation of this compound-resistant mutants of L. lactis has revealed that a substantial number of these resistant strains harbor mutations in or near the uppP gene. researchgate.netnih.gov These mutations are a primary mechanism for acquired resistance against this bacteriocin.
Downregulation of UppP Expression
A key mechanism of resistance is the downregulation of uppP gene transcription. researchgate.net Studies have identified mutations in the putative regulatory regions of the uppP gene that lead to a significant decrease in its expression. researchgate.net For instance, a specific mutation located near a predicted -10 promoter box was shown to reduce the transcription of the uppP gene by approximately 20-fold. researchgate.net Another mutation was found in a putative ribosome binding site, which likely impairs the translation of the uppP mRNA, also leading to reduced levels of the functional receptor protein. researchgate.net
Structural Changes in UppP
In addition to downregulation, structural alterations in the UppP protein itself are a common cause of resistance. These changes often result from mutations within the coding sequence of the uppP gene. researchgate.netnih.gov Several types of structural modifications have been observed in resistant mutants:
Truncations: A significant portion of resistant mutants have been found to contain mutations that introduce premature stop codons or cause frameshifts in the uppP gene. researchgate.netnih.gov These mutations lead to the production of truncated, non-functional UppP proteins. The extent of truncation can vary, but even the removal of just the C-terminal transmembrane region has been shown to confer a high degree of resistance. researchgate.net
Amino Acid Substitutions: Single amino acid changes can also lead to resistance. One identified mutation resulted in the substitution of aspartic acid at position 2 with asparagine (D2N). researchgate.net While the precise effect of this substitution on the protein's structure or stability is not fully understood, it is hypothesized to interfere with its function as a bacteriocin receptor. researchgate.net
The verification of UppP as the receptor for this compound was further demonstrated by expressing the L. lactis uppP gene in a non-sensitive bacterium, Streptococcus pneumoniae. This rendered the engineered S. pneumoniae sensitive to this compound, confirming the direct role of UppP in the bacteriocin's activity. researchgate.netnih.gov
The following table summarizes the types of mutations observed in this compound resistant L. lactis strains and their effects on the UppP receptor.
| Type of Mutation | Location | Effect on UppP | Consequence | Reference |
| Point Mutation | Putative -10 promoter box | ~20-fold reduction in transcription | Downregulation of UppP expression | researchgate.net |
| Point Mutation | Putative ribosome binding site | Impaired translation | Downregulation of UppP expression | researchgate.net |
| Nonsense/Frameshift | Coding region of uppP gene | Truncated protein | Non-functional or absent receptor | researchgate.netnih.gov |
| Missense Mutation | Second codon of uppP gene (D2N) | Amino acid substitution | Altered protein structure/function | researchgate.net |
This evidence strongly indicates that both the reduced availability and structural modification of the UppP receptor are effective strategies employed by bacteria to evade the antimicrobial action of this compound.
Advanced Research Methodologies and Biotechnological Production Strategies for Lactococcin G a
Comprehensive Purification and Analytical Characterization Methodologies
The purification and detailed analysis of Lactococcin G-a, a two-peptide bacteriocin (B1578144), are crucial for understanding its structure and function. This process involves a series of sophisticated laboratory techniques to isolate the active peptides and verify their identity and purity.
The purification of this compound from the culture supernatant of producing strains like Lactococcus lactis is a multi-step process designed to achieve high purity. nih.gov A common initial step is ammonium (B1175870) sulfate (B86663) precipitation, which concentrates the bacteriocin from the culture medium. nih.govnih.gov This is typically followed by a combination of chromatographic techniques that separate molecules based on their different physicochemical properties. d-nb.info
Ion-exchange chromatography is frequently employed, taking advantage of the cationic nature of the this compound peptides. nih.govasm.org The culture supernatant is passed through a cation-exchange column, where the positively charged bacteriocin binds to the negatively charged resin. asm.orgnih.gov Unwanted anionic compounds and the bacterial cells pass through the column. asm.org The bound peptides are then eluted using a high salt concentration, such as 1 M sodium chloride. asm.orgnih.gov This method has been shown to be effective, though the binding efficiency for Lactococcin G can sometimes be lower than for other cationic bacteriocins. asm.org
Hydrophobic interaction chromatography is another technique used in the purification process. nih.gov This method separates proteins based on their hydrophobicity.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a critical step for achieving high purity. nih.govnih.gov In this technique, the partially purified bacteriocin is applied to a column with a hydrophobic stationary phase. nih.govbiorxiv.org A gradient of an organic solvent, such as propanol (B110389) or acetonitrile, in the presence of an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the peptides. nih.gov The two active peptides of Lactococcin G, α and β, can be separated from each other using RP-HPLC. nih.gov
Gel filtration chromatography , which separates molecules based on their size, is also a common purification method for bacteriocins. d-nb.info Various gel columns like Superdex, Sephadex, and Sepharose are utilized for this purpose. d-nb.info
A typical four-step purification procedure involving ammonium sulfate precipitation, cation exchange chromatography, hydrophobic interaction chromatography (octyl-Sepharose CL-4B), and reverse-phase chromatography can result in a nearly 7,000-fold increase in specific activity with a final yield of about 20%. nih.gov
Table 1: Multi-Step Chromatographic Purification of Lactococcin G
| Purification Step | Principle | Purpose | Typical Outcome |
|---|---|---|---|
| Ammonium Sulfate Precipitation | Salting out | Concentration of bacteriocin from culture supernatant. nih.gov | Initial concentration of the protein. |
| Ion-Exchange Chromatography | Separation by charge | Binds cationic Lactococcin G peptides, removing anionic impurities. asm.orgnih.gov | Significant purification and concentration. |
| Hydrophobic Interaction Chromatography | Separation by hydrophobicity | Further purifies the bacteriocin based on its hydrophobic properties. nih.gov | Increased specific activity. |
| Reverse-Phase HPLC | Separation by hydrophobicity under high pressure | High-resolution separation of the α and β peptides, yielding high purity. nih.govnih.gov | Homogeneous fractions of this compound and G-b. |
| Gel Filtration Chromatography | Separation by size | Polishing step to remove any remaining impurities of different molecular weights. d-nb.info | Final purification based on molecular mass. |
Mass spectrometry is an indispensable tool for the definitive identification and purity assessment of the this compound peptide. nih.gov Following purification by chromatography, mass spectrometry is used to determine the precise molecular weight of the peptide and to confirm its amino acid sequence.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a common technique used to determine the molecular mass of the purified peptides. nih.govnih.gov This method provides a highly accurate mass measurement, which can be compared to the theoretical mass calculated from the amino acid sequence. For instance, mass spectrometry has determined the molecular weights of the α1 and β peptides of Lactococcin G to be 4,376 and 4,109 Da, respectively. nih.gov These values are in close agreement with the molecular weights calculated from their amino acid sequences. nih.gov
Electrospray Ionization (ESI) mass spectrometry , often coupled with liquid chromatography (LC/MS/MS), is another powerful technique used for the analysis of this compound. frontiersin.org This method can be used to confirm the primary structure of the peptides and to identify any post-translational modifications. De novo peptide sequencing, which deduces the amino acid sequence directly from the MS/MS spectrum without a protein database, can also be employed. ijbs.com
The purity of the bacteriocin preparation can be verified by analytical reverse-phase chromatography, where a pure sample should appear as a single, sharp peak. nih.govbiorxiv.org
Multi-Step Chromatographic Separations (e.g., Ion-Exchange, Reverse-Phase HPLC, Gel Filtration)
Strategies for Enhanced Production and Recovery of this compound
Improving the yield and simplifying the recovery of this compound are key objectives for its potential application. Research in this area focuses on optimizing the growth conditions of the producing bacteria and utilizing genetic engineering techniques to create more efficient production systems. mdpi.com
The production of bacteriocins like this compound is highly dependent on the fermentation conditions, including the composition of the growth medium, pH, and temperature. mdpi.commdpi.com Optimizing these parameters is crucial for maximizing the yield. frontiersin.org
The composition of the culture medium, particularly the carbon and nitrogen sources, significantly influences bacteriocin production. sci-hub.sesci-hub.se While complex media like MRS broth are often used for laboratory-scale production, they can be expensive for large-scale fermentation. sci-hub.sescialert.net Therefore, research has focused on developing more cost-effective media. sci-hub.se For instance, replacing expensive components with cheaper alternatives like soya extract has been explored. scialert.net
The pH of the culture medium is another critical factor. frontiersin.orgresearchgate.net For many lactic acid bacteria, optimal bacteriocin production occurs at a specific pH, which may differ from the optimal pH for bacterial growth. frontiersin.org For example, with some Lactococcus lactis strains, maximum bacteriocin activity is achieved at a pH of 5.5. researchgate.net
Temperature also plays a vital role in bacteriocin synthesis. scialert.net The optimal temperature for bacteriocin production needs to be determined for each specific producer strain. scialert.net
The timing of harvest is also important, as bacteriocin production is often highest during the exponential growth phase of the bacteria. frontiersin.org
Table 2: Factors Influencing this compound Production in Fermentation
| Fermentation Parameter | Influence on Production | Research Findings and Examples |
|---|---|---|
| Medium Composition | Provides essential nutrients for bacterial growth and bacteriocin synthesis. sci-hub.sesci-hub.se | The use of cost-effective nitrogen sources like soya extract can enhance production. scialert.net Different carbon sources like glucose and mannose can affect yield. scielo.br |
| pH | Affects enzyme activity and cell membrane stability. frontiersin.org | Optimal pH for bacteriocin production may differ from that for cell growth. frontiersin.org For some lactococci, a pH of 5.5 is optimal for production. researchgate.net |
| Temperature | Influences the rate of metabolic reactions. scialert.net | Each producer strain has an optimal temperature for bacteriocin synthesis. scialert.net |
| Growth Phase | Bacteriocin production is often growth-phase dependent. frontiersin.org | Maximum production is typically observed during the exponential growth phase. frontiersin.org |
Genetic engineering offers powerful tools to enhance the production of bacteriocins like this compound. mdpi.comnumberanalytics.comarcjournals.org These techniques can be used to increase the yield of the bacteriocin, improve its purity, and even create novel bacteriocins with enhanced properties. nih.govnih.gov
One approach is to overexpress the genes responsible for bacteriocin production. This can be achieved by placing the bacteriocin genes under the control of a strong, inducible promoter. wu.ac.th For example, the nisin-controlled expression system has been used to produce other bacteriocins in Lactococcus lactis.
Heterologous expression, where the genes for a bacteriocin from one organism are expressed in another, is another common strategy. nih.govfrontiersin.org Escherichia coli is often used as a host for heterologous expression due to its well-understood genetics and rapid growth. nih.govfrontiersin.org For two-peptide bacteriocins like Lactococcin G, this involves the expression of two structural genes. frontiersin.org
Genetic engineering can also be used to improve the secretion of the bacteriocin. The efficiency of bacteriocin transport out of the cell can be enhanced by co-expressing dedicated ABC transporter genes. researchgate.net For instance, the introduction of the lactococcin A translocation genes, lcnC and lcnD, has been shown to improve the yield of other bacteriocins in Lactococcus lactis. researchgate.net
Site-directed mutagenesis can be used to create bacteriocin variants with improved properties, such as increased activity or a broader spectrum of inhibition. nih.govnih.gov By systematically changing amino acids in the peptide sequence, researchers can investigate the structure-function relationships of the bacteriocin. nih.govnih.gov
Optimization of Fermentation Conditions for Producer Strains
Application of Computational and Systems Biology in this compound Research
Computational and systems biology approaches are increasingly being used to study bacteriocins. These methods can provide valuable insights into the structure, function, and biosynthesis of these antimicrobial peptides.
Computer analysis of amino acid sequences can help to identify conserved motifs and predict the secondary structure of bacteriocins. nih.gov For example, the N-terminal halves of both the α and β peptides of Lactococcin G are predicted to form amphiphilic α-helices, which is a characteristic of pore-forming toxins. nih.gov
Molecular modeling and simulation can be used to predict the three-dimensional structure of bacteriocins and to study their interactions with target cell membranes. The structure of this compound in a membrane-mimicking environment has been determined using solution NMR. nih.gov
Systems biology approaches, which involve the integration of data from genomics, transcriptomics, and proteomics, can be used to understand the regulatory networks that control bacteriocin production. mdpi.com For example, comparative genomics of different Lactococcus lactis strains has revealed the presence of gene clusters involved in bacteriocin biosynthesis. science.gov
Furthermore, computational tools are used in the analysis of mass spectrometry data for peptide sequencing and identification. ijbs.comtandfonline.com
Molecular Dynamics Simulations for Membrane Interactions and Pore Formation
Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the intricate interactions between this compound and bacterial cell membranes at an atomic level. nih.gov These simulations provide insights into the dynamic processes of peptide binding, insertion, and the subsequent formation of pores, which are central to the bacteriocin's mechanism of action.
The activity of Lactococcin G is dependent on the synergistic action of two distinct peptides, Lactococcin G-α (LcnG-α) and Lactococcin G-β (LcnG-β). nih.gov MD simulations can elucidate how these two peptides interact with each other and with the lipid bilayer to form a functional pore. The N-terminal halves of both the α and β peptides are predicted to form amphiphilic α-helices, a structural motif that is strongly suggestive of pore formation via a "barrel-stave" mechanism. nih.gov In this model, the peptides insert into the membrane and assemble into a barrel-like structure, creating a hydrophilic channel through the hydrophobic lipid core.
Simulations can model the initial electrostatic interactions that draw the positively charged bacteriocin peptides to the negatively charged bacterial membrane. uio.no Following this initial binding, the simulations can track the insertion of the amphipathic helices into the membrane, a process driven by the favorable partitioning of hydrophobic residues into the lipid core and hydrophilic residues facing the nascent pore. By simulating the system over time, researchers can observe the cooperative assembly of multiple α and β peptides into a stable transmembrane pore. nih.gov This complex of α and β peptides forms a transmembrane pore that is specifically conductive to monovalent cations. nih.gov
Coarse-grained MD simulations, which represent groups of atoms as single particles, allow for the study of larger systems and longer timescales. mdpi.com These models are particularly useful for observing large-scale membrane remodeling events and the collective behavior of many bacteriocin peptides, bridging the gap between atomistic details and mesoscopic phenomena. mdpi.com
Table 1: Key Research Findings from Molecular Dynamics Simulations of this compound
| Research Finding | Significance | Supporting Evidence |
| Pore Formation Mechanism | Elucidates the "barrel-stave" model for this compound activity. | The N-terminal halves of both α and β peptides form amphiphilic α-helices, suggesting they create cell membrane channels. nih.gov |
| Peptide Complementarity | Demonstrates the requirement of both LcnG-α and LcnG-β for bactericidal action. | A complex of α and β peptides is necessary to form a transmembrane pore that conducts monovalent cations. nih.gov |
| Ion Selectivity | Explains the specific disruption of cellular ion homeostasis. | The pores formed are selective for monovalent cations like Na+, K+, Li+, Cs+, and Rb+. portlandpress.com |
| Membrane Binding | Details the initial steps of bacteriocin-membrane interaction. | The α and β peptides can bind independently to the target cell surface before forming an active complex. nih.gov |
Bioinformatic Tools for Gene and Protein Function Prediction, and Comparative Genomics
Bioinformatic tools are indispensable for predicting the function of genes and proteins involved in the biosynthesis of this compound and for understanding its evolutionary context through comparative genomics. These computational approaches leverage vast amounts of sequence and structural data to make functional inferences. wikipedia.org
Protein function prediction methods can be broadly categorized into sequence-based and structure-based approaches. wikipedia.org Sequence-based methods, such as BLAST and PSI-BLAST, identify homologous proteins with known functions in databases, allowing for the transfer of functional annotation to the this compound biosynthetic proteins. nih.gov Machine learning-based tools can further refine these predictions by identifying complex patterns in protein features. nih.gov For instance, the genes responsible for the transport and maturation of the this compound precursor peptides are located near the bacteriocin biosynthesis genes, a context that can be exploited by genome context-based prediction methods. portlandpress.com
Comparative genomics involves the comparison of the genomic features of Lactococcus lactis, the producer of this compound, with other related bacteria. nih.govresearchgate.net This approach helps to identify conserved genes and gene clusters associated with bacteriocin production, providing clues about their function and evolutionary origins. osti.gov The analysis of the pangenome of L. lactis reveals the genetic diversity within the species and highlights the role of horizontal gene transfer in the acquisition of bacteriocin systems. researchgate.netnih.gov Phylogenetic analysis, based on the concatenation of protein sequences, can robustly define the evolutionary relationships between different Lactococcus species and strains, shedding light on the evolution of this compound production. osti.gov
Databases such as KEGG and STRING integrate various levels of information, including genomic context and protein-protein interactions, to predict metabolic pathways and functional association networks for the proteins involved in this compound biosynthesis. genopar.org
Table 2: Bioinformatic Tools and Their Application in this compound Research
| Bioinformatic Tool/Approach | Application | Example of Insight Gained |
| Sequence Homology Search (e.g., BLAST, PSI-BLAST) | Predicts protein function based on similarity to known proteins. nih.gov | Identification of putative enzymes and transporters in the this compound biosynthetic pathway. |
| Machine Learning Models | Identifies complex relationships between protein features and function. nih.gov | Enhanced prediction of Gene Ontology (GO) terms for uncharacterized proteins in the gene cluster. |
| Comparative Genomics | Compares gene content and organization across different bacterial genomes. nih.govresearchgate.net | Understanding the evolution and horizontal transfer of the this compound gene cluster among Lactococcus species. osti.govnih.gov |
| Phylogenetic Analysis | Reconstructs the evolutionary history of genes and species. osti.gov | Determining the evolutionary relationship of this compound producing strains to other lactic acid bacteria. |
| Integrated Databases (e.g., KEGG, STRING) | Provides comprehensive functional information, including pathways and interaction networks. genopar.org | Mapping the potential metabolic pathways and protein-protein interactions involved in this compound production and immunity. |
Proteomics Approaches for Post-Translational Modification Analysis in Biosynthesis
Proteomics, particularly the analysis of post-translational modifications (PTMs), is crucial for understanding the biosynthesis of active this compound. nih.gov Bacteriocins are ribosomally synthesized as inactive precursor peptides, which often undergo a series of PTMs to become fully functional. portlandpress.comoup.com
This compound is classified as a class II bacteriocin, which typically means it does not undergo the extensive modifications seen in class I lantibiotics, such as the formation of lanthionine (B1674491) bridges. mdpi.comoup.com However, the biosynthetic process still involves critical PTMs, most notably the cleavage of an N-terminal leader peptide. portlandpress.com This leader peptide plays a vital role in keeping the bacteriocin inactive within the producing cell and acts as a recognition signal for the transport machinery that exports the mature bacteriocin. portlandpress.com
Mass spectrometry-based proteomics is the primary technology used to identify and characterize PTMs. nih.govcreative-proteomics.com In a "bottom-up" proteomics workflow, proteins from the producing bacterium are extracted and digested into smaller peptides using enzymes like trypsin. mdpi.com These peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By comparing the masses of the experimentally observed peptides to the masses predicted from the gene sequence, researchers can identify any modifications that have occurred. mdpi.com
This approach can precisely map the cleavage site of the leader peptide in the this compound precursor, confirming the exact sequence of the mature, active α and β peptides. Furthermore, proteomics can be used to search for other potential, previously uncharacterized modifications that might influence the activity or stability of this compound. biocompare.com Quantitative proteomic techniques can also be employed to study the dynamics of bacteriocin production and modification under different growth conditions. mdpi.com
Table 3: Proteomics in the Study of this compound Biosynthesis
| Proteomic Technique | Purpose | Key Findings |
| Bottom-Up Proteomics (LC-MS/MS) | Identification and characterization of post-translational modifications. mdpi.com | Confirms the cleavage of the N-terminal leader peptide from the precursor peptides. portlandpress.com |
| High-Resolution Mass Spectrometry | Precise mass determination of peptides and proteins. creative-proteomics.com | Verification of the molecular weights of the mature LcnG-α and LcnG-β peptides. nih.gov |
| Quantitative Proteomics | Measures changes in protein abundance and modification levels. mdpi.com | Can be used to analyze the regulation of this compound biosynthesis under various environmental stimuli. |
| PTM Enrichment Strategies | Isolation of modified peptides for targeted analysis. nih.gov | Allows for the sensitive detection of any low-abundance or unexpected modifications. |
Future Research Directions and Unexplored Avenues in Lactococcin G a Studies
Further Elucidation of Nuanced Mechanisms of Action and Immunity at Atomic Resolution
The current understanding posits that Lactococcin G-a functions by forming pores in the membranes of target bacterial cells, leading to ion leakage and cell death. nih.govresearchgate.netoup.com The two peptides, Lcn-α and Lcn-β, are thought to form a transmembrane helix-helix structure. researchgate.netulisboa.pt However, a precise, high-resolution structural model of the active pore complex embedded within a lipid bilayer is yet to be determined. Future research efforts should prioritize obtaining atomic-resolution structures of the this compound peptides as they interact with and insert into the target membrane. Advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) and solid-state nuclear magnetic resonance (NMR) spectroscopy, are essential tools for capturing the transient and dynamic conformations of the peptide-membrane complex. sci-hub.se
Furthermore, the immunity mechanism, which is crucial for protecting the producing Lactococcus lactis strain from its own bacteriocin (B1578144), requires more detailed investigation. nih.gov The immunity protein, LciG, is known to recognize specific regions on both the Lcn-α and Lcn-β peptides. nih.gov Mutagenesis studies have identified the N-terminal region of Lcn-α and the C-terminal part of Lcn-β as important for this recognition. nih.gov A structural model suggests these regions are positioned adjacently in the transmembrane complex, allowing for simultaneous interaction with the immunity protein. researchgate.net Resolving the three-dimensional structure of the LciG protein in complex with the two this compound peptides would provide definitive, atomic-level insights into how it neutralizes the bacteriocin's activity, paving the way for understanding resistance and immunity in greater detail.
Rational Design and Engineering of this compound Analogues with Modified Properties
The modular, two-component nature of this compound makes it an exceptional candidate for rational design and bioengineering. oup.com By creating targeted amino acid substitutions, researchers can develop analogues with modified or enhanced properties. d-nb.infomdpi.com Key areas for improvement include enhancing stability across wider pH and temperature ranges, which would increase its effectiveness as a food biopreservative. d-nb.info Another critical goal is to broaden its activity spectrum against a wider array of pathogenic and spoilage bacteria, including multi-drug resistant strains. bbrc.in
Computational modeling and molecular dynamics simulations can predict how specific mutations might affect the structure, stability, and interaction dynamics of the peptides before undertaking experimental synthesis. nih.gov For instance, altering the charge or hydrophobicity of the peptides could enhance their affinity for specific bacterial membranes. mdpi.com Furthermore, the potential exists to create hybrid bacteriocins by combining functional domains from this compound with parts of other bacteriocins, potentially leading to novel activities or mechanisms of action. oup.com The successful engineering of nisin, another lactococcal bacteriocin, has demonstrated the power of this approach to generate variants with higher antimicrobial activity. sci-hub.se
Development of Advanced Screening Platforms for Novel this compound-like Bacteriocins and Resistance Modulators
The escalating crisis of antibiotic resistance necessitates a continuous search for new antimicrobial compounds. frontiersin.org Developing high-throughput screening platforms is essential for accelerating the discovery of novel two-peptide bacteriocins similar to this compound from diverse microbial sources. researchgate.net Modern screening can move beyond traditional agar (B569324) diffusion assays to more sophisticated methods. researchgate.netnih.gov Genome mining, using bioinformatic tools like antiSMASH and BAGEL, has proven to be a powerful strategy for identifying putative bacteriocin gene clusters in bacterial genomes that might otherwise be missed. asm.orgnih.govoaepublish.com This in silico approach, which screens for conserved genes associated with bacteriocin production, can efficiently pinpoint promising bacterial strains for further characterization. asm.orgoaepublish.com
In addition to finding new bacteriocins, there is a pressing need to identify compounds that can overcome or circumvent resistance mechanisms. Advanced platforms could be designed to screen for "resistance modulators" or "resistance breakers"—molecules that, when used in combination with this compound, restore its effectiveness against resistant strains. bbrc.in This could involve screening for inhibitors of specific resistance-conferring proteins or efflux pumps. microbiologyresearch.org Such combination therapies, leveraging synergy between a bacteriocin and a resistance modulator, represent a promising strategy to extend the useful lifespan of antimicrobial agents and combat challenging pathogens. bbrc.in
Future Research Avenues for this compound
| Research Area | Key Objectives | Proposed Methodologies | Potential Impact |
| 7.1 Mechanism & Immunity | Determine the atomic-resolution structure of the active pore complex and the immunity complex. | Cryo-Electron Microscopy (Cryo-EM), Solid-State NMR Spectroscopy, X-ray Crystallography. | Fundamental understanding of pore formation and self-protection; basis for rational design. |
| 7.2 Analogue Engineering | Create this compound variants with enhanced stability, broader activity spectrum, and higher potency. | Site-Directed Mutagenesis, Computational Modeling, Peptide Synthesis, Domain Swapping. | Development of superior biopreservatives and therapeutic agents with tailored properties. |
| 7.3 Advanced Screening | Discover novel two-peptide bacteriocins and identify compounds that counteract resistance. | High-Throughput Screening (HTS), Genome Mining (e.g., antiSMASH, BAGEL), Reporter Gene Assays. | Expansion of the antimicrobial arsenal (B13267) and development of effective combination therapies. |
Q & A
Basic: How do researchers experimentally confirm the two-peptide synergy required for Lactococcin G-a activity?
This compound (composed of α and β peptides) requires both peptides for bactericidal activity. To validate this synergy, researchers use peptide synthesis to produce isolated α and β peptides and test their individual and combined effects on sensitive Lactococcus lactis strains. Activity is measured via:
- Bacteriocin susceptibility assays : Monitoring cell viability after exposure to individual peptides vs. combinations.
- Membrane potential assays : Using fluorescent probes (e.g., diSC3(5)) to detect changes in membrane potential (ΔΨ) in the presence of α, β, or both peptides. Only combined peptides induce ΔΨ dissipation .
Basic: What methodologies are used to determine this compound’s effect on bacterial membrane ion gradients?
Key techniques include:
- Fluorometric probes : diSC3(5) quantifies ΔΨ dissipation, while BCECF measures transmembrane pH gradients (ΔpH). This compound selectively collapses ΔΨ without affecting ΔpH, confirmed via radiolabeled weak acid (benzoic acid) distribution assays .
- Rubidium-86 efflux studies : Rubidium (a potassium analog) is used to demonstrate rapid K+ ion leakage upon this compound exposure, contrasting with slow leakage induced by uncouplers like CCCP .
Basic: How is ATP depletion linked to this compound’s mechanism of action?
This compound reduces intracellular ATP levels by disrupting ΔΨ, which is critical for ATP synthesis via membrane-bound ATPases. Researchers measure ATP using luciferase-based assays or radioactive labeling. Concurrently, glutamate uptake (ATP-dependent) is inhibited, while proton motive force (PMF)-dependent transport (e.g., alanine) is halted due to ΔΨ collapse .
Advanced: How can experimental designs address contradictions in data on this compound’s ion selectivity?
Some studies report K+-selective channel formation, while others suggest broader ion leakage. To resolve this:
- Comparative ion efflux assays : Test efflux of K+, Na+, and other ions using radiolabeled tracers under controlled PMF conditions.
- Voltage-clamp experiments : Use artificial lipid bilayers to isolate ion channel behavior of α/β peptides.
- Structural modeling : Compare with known ion channels (e.g., valinomycin) to predict selectivity .
Advanced: What controls are critical when studying this compound’s specificity across bacterial strains?
- Producer vs. sensitive strains : Use L. lactis LMG 2081 (producer, immune) and IL1403 (sensitive) to compare PMF effects.
- Energy source variation : Test PMF generation using glucose (glycolysis-driven) vs. malate (electrogenic exchange-driven) to rule out energy pathway-specific artifacts .
- Peptide titration : Ensure equimolar α/β ratios to avoid skewed activity interpretations .
Advanced: How can researchers reconcile this compound’s lack of ΔpH disruption with other bacteriocins that collapse both ΔΨ and ΔpH?
- Mechanistic comparisons : Contrast with pore-forming bacteriocins (e.g., nisin) that allow proton leakage.
- Structural analysis : Use NMR or cryo-EM to determine if α/β peptides form K+-specific channels without proton conductance.
- Kinetic assays : Measure proton flux rates using pH-sensitive electrodes during this compound exposure .
Advanced: What statistical frameworks validate the reproducibility of this compound’s dose-response effects?
- Dose-response curves : Fit data to Hill equations to quantify cooperativity between α and β peptides.
- Error analysis : Report standard deviations across triplicate experiments, particularly for rubidium efflux and ATP depletion assays.
- Blinded studies : Use third-party labs to replicate key findings (e.g., ΔΨ dissipation rates) .
Advanced: How do researchers assess the ecological role of this compound in microbial communities?
- Co-culture assays : Compete producer strains against sensitive or immune strains in nutrient-limited environments.
- Metagenomic profiling : Identify this compound homologs in fermented food microbiomes to infer evolutionary conservation.
- Gene knockout models : Delete immunity genes in producer strains to test survival against exogenous this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
